Acacetin-7-O-beta-D-galactopyranoside

Description

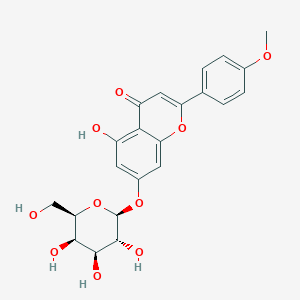

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-WHCFWRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Acacetin-7-O-beta-D-galactopyranoside for Research and Development

Abstract

This technical guide provides a comprehensive overview of Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside with notable biological activities. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This document details the primary natural sources of the compound, offering a deep dive into the rationale behind and the methodologies for its extraction, isolation, and purification. Furthermore, it outlines the analytical techniques essential for the structural elucidation and quality control of the isolated compound. The protocols described herein are designed to be self-validating, with an emphasis on the scientific principles that underpin the experimental choices, ensuring both reproducibility and technical accuracy.

Introduction to Acacetin-7-O-beta-D-galactopyranoside

Acacetin-7-O-beta-D-galactopyranoside is a naturally occurring flavonoid, specifically a glycosyloxyflavone. It consists of the flavone acacetin (5,7-dihydroxy-4'-methoxyflavone) glycosidically linked to a beta-D-galactopyranose sugar moiety at the 7-hydroxyl position. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and antiviral properties. Notably, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, suggesting its relevance in research for neurodegenerative diseases such as Alzheimer's[1]. The structural integrity and purity of Acacetin-7-O-beta-D-galactopyranoside are paramount for reliable pharmacological studies, necessitating robust and well-documented isolation and characterization procedures.

Molecular Structure:

-

Chemical Formula: C₂₂H₂₂O₁₀

-

Molecular Weight: 446.4 g/mol [2]

-

IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]

Principal Natural Sources

The primary and most well-documented natural sources of Acacetin-7-O-beta-D-galactopyranoside are the flower heads of various species within the Chrysanthemum genus, which belongs to the Asteraceae family.

Table 1: Key Natural Sources of Acacetin-7-O-beta-D-galactopyranoside

| Plant Species | Family | Part(s) Used | Reference(s) |

| Chrysanthemum morifolium Ramat. | Asteraceae | Flower heads | [1][3][4] |

| Chrysanthemum indicum L. | Asteraceae | Flower heads | [2] |

The prevalence of this compound in Chrysanthemum species makes them the logical starting point for its isolation. The choice of plant material is a critical first step, as the concentration of the target flavonoid can vary based on the cultivar, geographical location, and harvesting time[3][4].

Extraction Strategy: Rationale and Protocol

The extraction of flavonoid glycosides like Acacetin-7-O-beta-D-galactopyranoside from plant matrices is governed by the principle of "like dissolves like." These compounds are moderately polar due to the presence of the sugar moiety and the phenolic hydroxyl groups. Therefore, polar solvents are the most effective for their extraction.

Causality Behind Solvent and Method Selection

Ethanol is a commonly employed solvent for flavonoid extraction due to its high efficiency in dissolving these compounds, its relatively low toxicity, and its ease of removal through evaporation. The use of aqueous ethanol (a mixture of ethanol and water) is often preferred over absolute ethanol. The water component helps to swell the plant material, increasing the surface area for solvent penetration and improving the extraction of more polar glycosides.

Modern extraction techniques such as ultrasonic-assisted extraction (UAE) are favored over traditional methods like maceration due to their increased efficiency and shorter extraction times. Ultrasonication utilizes high-frequency sound waves to induce cavitation in the solvent, leading to the disruption of plant cell walls and enhanced release of intracellular contents.

Step-by-Step Extraction Protocol

The following protocol is a synthesized methodology based on optimized conditions reported for flavonoid extraction from Chrysanthemum morifolium.

Materials and Equipment:

-

Dried flower heads of Chrysanthemum morifolium

-

75% Ethanol (v/v)

-

Ultrasonic bath or probe sonicator

-

Filter paper or sintered glass funnel

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Preparation of Plant Material: Grind the dried flower heads of Chrysanthemum morifolium into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Combine the powdered plant material with 75% ethanol in a flask at a liquid-to-solid ratio of 25:1 (mL/g).

-

Place the flask in an ultrasonic bath.

-

Perform ultrasonic-assisted extraction at a temperature of 80°C for 35 minutes.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture to separate the solid plant debris from the liquid extract.

-

Wash the residue with a small volume of 75% ethanol to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Clarification:

-

The resulting aqueous concentrate may contain suspended impurities. Centrifuge the concentrate to pellet any remaining solid particles.

-

Carefully decant the supernatant, which is the crude flavonoid extract.

-

Purification Workflow: A Multi-Step Approach

The purification of Acacetin-7-O-beta-D-galactopyranoside from the crude extract is a multi-step process aimed at removing other co-extracted compounds, such as other flavonoids, phenolic acids, and chlorophyll. A common strategy involves a combination of different chromatographic techniques.

Rationale for Chromatographic Methods

-

Macroporous Resin Chromatography: This is an effective initial clean-up step. Resins like Diaion HP-20 have a high affinity for moderately polar compounds like flavonoid glycosides, allowing for their adsorption from the aqueous extract while more polar impurities (like sugars and salts) are washed away. The adsorbed flavonoids can then be eluted with a less polar solvent, such as ethanol.

-

Silica Gel Column Chromatography: This technique separates compounds based on their polarity. By using a gradient of solvents with increasing polarity, compounds can be selectively eluted from the column.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target compound. It provides excellent separation of closely related compounds, yielding a high-purity final product.

Visualizing the Purification Workflow

Caption: A generalized workflow for the purification of Acacetin-7-O-beta-D-galactopyranoside.

Detailed Purification Protocol

Step 1: Macroporous Resin Chromatography (Initial Fractionation)

-

Column Preparation: Pack a column with Diaion HP-20 resin and equilibrate it with deionized water.

-

Sample Loading: Load the aqueous crude extract onto the column.

-

Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.

-

Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

-

Pooling and Concentration: Combine the fractions rich in Acacetin-7-O-beta-D-galactopyranoside and concentrate them using a rotary evaporator.

Step 2: Silica Gel Column Chromatography (Further Purification)

-

Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., chloroform-methanol).

-

Sample Application: Adsorb the concentrated fraction from the previous step onto a small amount of silica gel and apply it to the top of the column.

-

Gradient Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC. Pool the fractions containing the compound of interest.

Step 3: Preparative HPLC (Final Isolation)

-

System and Column: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase for flavonoid glycoside separation is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.

-

Injection and Fractionation: Inject the semi-purified fraction and collect the peak corresponding to Acacetin-7-O-beta-D-galactopyranoside based on its retention time.

-

Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization (freeze-drying), to obtain the pure, solid compound.

Structural Elucidation and Quality Control

The identity and purity of the isolated Acacetin-7-O-beta-D-galactopyranoside must be confirmed using a combination of spectroscopic and spectrometric techniques.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A single, sharp peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for the definitive structural elucidation of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.

Spectral Data for Acacetin-7-O-beta-D-galactopyranoside

The following table presents the characteristic ¹H and ¹³C NMR spectral data for Acacetin-7-O-beta-D-galactopyranoside, which are crucial for its identification.

Table 2: ¹H and ¹³C NMR Spectral Data of Acacetin-7-O-beta-D-galactopyranoside

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Acacetin Moiety | ||

| 2 | 164.5 | |

| 3 | 103.5 | 6.85 (s) |

| 4 | 182.4 | |

| 5 | 161.7 | |

| 6 | 99.9 | 6.50 (d, 2.1) |

| 7 | 163.1 | |

| 8 | 95.1 | 6.80 (d, 2.1) |

| 9 | 157.4 | |

| 10 | 105.7 | |

| 1' | 123.1 | |

| 2', 6' | 128.7 | 8.05 (d, 8.8) |

| 3', 5' | 114.8 | 7.15 (d, 8.8) |

| 4' | 162.8 | |

| OCH₃ | 55.6 | 3.88 (s) |

| Galactose Moiety | ||

| 1'' | 100.8 | 5.15 (d, 7.5) |

| 2'' | 71.5 | 3.60-3.70 (m) |

| 3'' | 73.6 | 3.60-3.70 (m) |

| 4'' | 68.3 | 3.80-3.90 (m) |

| 5'' | 75.9 | 3.60-3.70 (m) |

| 6'' | 60.8 | 3.70-3.80 (m) |

Note: NMR data can vary slightly depending on the solvent used.

Visualizing the Analytical Workflow

Caption: The analytical workflow for the confirmation of isolated Acacetin-7-O-beta-D-galactopyranoside.

Conclusion

The isolation of Acacetin-7-O-beta-D-galactopyranoside from its natural sources, primarily Chrysanthemum morifolium, is a systematic process that relies on a sound understanding of its physicochemical properties. This guide has provided a detailed framework, from the selection of raw materials to the final analytical confirmation of the pure compound. The outlined protocols for ultrasonic-assisted extraction followed by a multi-step chromatographic purification process offer a robust and reproducible approach for obtaining high-purity Acacetin-7-O-beta-D-galactopyranoside suitable for scientific research and drug development endeavors. Adherence to these methodologies and a thorough analytical characterization are essential for ensuring the quality and reliability of subsequent biological and pharmacological investigations.

References

-

Chen, S., Liu, A., et al. (2021). Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. Food Chemistry, 344, 128733. [Link]

-

PubChem. (n.d.). Acacetin 7-galactoside. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Acacetin-7-O-Beta-D-Galactopyranoside. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Structure, 1 H and 13 C-NMR spectral data of acacetin-7-O-glycoside. [Link]

-

Wang, Y., et al. (2018). Flavonoids from the flowers of Chrysanthemum morifolium Ramat. Phytochemistry Letters, 23, 52-56. [Link]

-

PubMed. (2021). Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acacetin-7-O-Beta-D-Galactopyranoside | C22H22O10 | CID 5480899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. icmm.ac.cn [icmm.ac.cn]

- 4. Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of Acacetin-7-O-beta-D-galactopyranoside

Abstract

Introduction: The Compound and the Challenge

Acacetin, a 5,7-dihydroxy-4'-methoxyflavone, is a well-documented flavonoid aglycone. However, in nature, it frequently exists as a glycoside, where one or more sugar moieties are attached. These glycosidic variations significantly alter the compound's solubility, stability, and bioactivity.[2] Acacetin-7-O-beta-D-galactopyranoside is one such derivative, where a galactose sugar is attached to the acacetin core.[1][3][4]

The core challenge in elucidating this structure lies in answering three critical questions with absolute certainty:

-

What is the elemental composition? (Molecular Formula)

-

How are the atoms connected? (Constitution: Aglycone + Sugar)

-

What is the precise point of glycosylation and the stereochemistry of the linkage? (Connectivity and Configuration)

To address this, we will employ a systematic, evidence-based approach where each piece of data corroborates the others, leading to an unambiguous structural assignment.

The Overall Elucidation Strategy: A Logic-Driven Workflow

A robust structural elucidation is not a linear process but an integrated workflow. Data from one technique informs the next experiment and helps to interpret its results. Our strategy is to first isolate the pure compound, determine its exact mass and formula, and then use a powerful suite of NMR techniques to piece together the molecular puzzle. Finally, chemical degradation confirms the identity of the sugar component.

Caption: Overall strategy for the structural elucidation of Acacetin-7-O-beta-D-galactopyranoside.

Step 1: Isolation by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Before any structural analysis can begin, obtaining the compound in high purity is non-negotiable. Contaminants will introduce extraneous signals in spectroscopic analyses, making data interpretation impossible. We choose Reverse-Phase HPLC (RP-HPLC) because it is a high-resolution technique ideal for separating moderately polar compounds like flavonoid glycosides from a complex plant matrix. The C18 stationary phase effectively retains the flavonoid, while a gradient elution of water and an organic solvent (like acetonitrile or methanol) allows for fine-tuned separation.

Protocol: HPLC Purification

-

Column: C18, 5 µm particle size, 250 x 4.6 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (ensures protonation of phenolic acids for better peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 10% B, ramp to 40% B over 30 minutes, then to 90% B over 5 minutes. Hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) set at 270 nm and 330 nm, characteristic absorbance maxima for flavones.

-

Injection: Inject the pre-filtered crude extract.

-

Collection: Collect the peak corresponding to the target compound based on its retention time, monitoring purity by observing a single, symmetrical peak.[5]

Step 2: Molecular Formula Determination via Mass Spectrometry

Trustworthiness & Rationale: The cornerstone of any elucidation is the molecular formula. We employ High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, over standard quadrupole MS. HRMS provides mass accuracy to within 5 ppm, allowing for the unambiguous determination of the elemental composition from a list of possibilities.

Data Presentation: HRMS Results An electrospray ionization (ESI) source in positive ion mode is chosen as it readily protonates flavonoids, yielding a strong [M+H]⁺ ion.

| Parameter | Observed Value | Interpretation |

| Ion Mode | Positive ESI | Protonation of the molecule |

| Measured m/z | 447.1289 [M+H]⁺ | Mass-to-charge ratio of the protonated molecule |

| Calculated Mass | 446.1213 | [M+H]⁺ - H⁺ |

| Proposed Formula | C₂₂H₂₂O₁₀ | The only logical formula within 5 ppm mass error |

| Calculated Exact Mass | 446.12129 | Theoretical mass for C₂₂H₂₂O₁₀ |

| Mass Error | < 2 ppm | High confidence in formula assignment |

This formula (C₂₂H₂₂O₁₀) is consistent with an acacetin molecule (C₁₆H₁₂O₅) attached to a hexose sugar (C₆H₁₀O₅, representing the loss of one water molecule during glycosidic bond formation).[1][6][7]

Tandem MS (MS/MS) for Substructure Insights: By selecting the precursor ion (m/z 447.1) and subjecting it to collision-induced dissociation (CID), we can fragment the molecule. For O-glycosides, the most common fragmentation is the cleavage of the glycosidic bond.[8]

Caption: Dominant MS/MS fragmentation pathway for flavonoid O-glycosides.

The observation of a product ion at m/z 285 corresponding to the protonated acacetin aglycone, resulting from a neutral loss of 162 Da, is powerful evidence for an acacetin core linked to a hexose sugar.[9][10]

Step 3: Unraveling the Framework with NMR Spectroscopy

Authoritative Grounding & Rationale: While MS provides the formula and basic components, NMR spectroscopy is the definitive tool for mapping the precise atomic connectivity. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, each providing a unique piece of the puzzle. The sample is dissolved in a deuterated solvent like DMSO-d₆, which is excellent for flavonoid glycosides due to its ability to dissolve polar compounds and reveal exchangeable hydroxyl protons.

¹H NMR - Proton Environments: The ¹H NMR spectrum provides the first glimpse of the molecular structure. We expect to see signals corresponding to the acacetin aglycone and the galactose sugar.

-

Aromatic Region (δ 6.0-8.0 ppm): Signals for the A, B, and C rings of the flavone. The characteristic AA'BB' system (two doublets) for the B-ring indicates para-substitution.

-

Anomeric Proton (δ ~5.0 ppm): A doublet with a coupling constant (J) of ~7-8 Hz is characteristic of a β-anomeric configuration in sugars.

-

Sugar Region (δ 3.0-4.5 ppm): A complex multiplet region corresponding to the non-anomeric protons of the galactose moiety.

-

Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3 protons confirms the -OCH₃ group.

¹³C NMR - The Carbon Skeleton: This spectrum reveals all unique carbon atoms in the molecule. We expect 22 signals (for C₂₂H₂₂O₁₀). Key signals include:

-

Carbonyl Carbon (C-4): Downfield signal around δ 182 ppm.

-

Aromatic Carbons: Signals between δ 90-165 ppm.

-

Anomeric Carbon (C-1"): A key signal around δ 100 ppm.

-

Sugar Carbons: Signals between δ 60-80 ppm.

-

Methoxy Carbon: Signal around δ 55 ppm.

2D NMR - Building the Connections: This is where the structure is definitively assembled.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is invaluable for tracing the proton spin systems within the galactose unit and identifying adjacent protons on the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation. It reveals correlations between protons and carbons that are 2-3 bonds away. This long-range connectivity information is crucial for:

-

Confirming the aglycone structure: e.g., correlation from H-2'/6' to C-4' confirms the B-ring position.

-

Placing the methoxy group: A correlation from the methoxy protons (δ ~3.8) to C-4' (δ ~162) definitively places it on the B-ring.

-

Determining the Glycosylation Site: This is the critical correlation. An HMBC cross-peak between the anomeric proton of the sugar (H-1", δ ~5.0) and a carbon on the aglycone reveals the point of attachment. For our molecule, we expect a correlation from H-1" to C-7 of the acacetin core.

-

Caption: Key HMBC correlations confirming the glycosylation site and methoxy group position.

Data Summary: NMR Assignments The following table summarizes expected NMR data based on literature for similar compounds.[11][12]

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) | Key HMBC Correlations |

| Acacetin | |||

| 2 | 164.5 | ||

| 3 | 103.0 | 6.8s | C-2, C-4, C-10 |

| 4 | 182.1 | ||

| 5 | 161.7 | ||

| 6 | 99.5 | 6.4d (2.2) | C-5, C-7, C-8, C-10 |

| 7 | 163.1 | ||

| 8 | 94.8 | 6.8d (2.2) | C-6, C-7, C-9, C-10 |

| 9 | 157.5 | ||

| 10 | 105.8 | ||

| 1' | 123.0 | ||

| 2', 6' | 128.5 | 8.1d (8.8) | C-2, C-4' |

| 3', 5' | 114.8 | 7.1d (8.8) | C-1', C-4' |

| 4' | 162.5 | ||

| OCH₃ | 55.6 | 3.8s | C-4' |

| Galactose | |||

| 1" | 100.5 | 5.1d (7.6) | C-7 |

| 2" | 73.5 | 3.5m | C-1", C-3" |

| 3" | 75.8 | 3.6m | C-2", C-4" |

| 4" | 69.5 | 3.8m | C-3", C-5" |

| 5" | 76.2 | 3.7m | C-4", C-6" |

| 6" | 60.8 | 3.6m | C-5" |

Step 4: Confirmation of Sugar Identity

Self-Validation & Rationale: While NMR can strongly suggest the sugar type (e.g., glucose vs. galactose based on coupling constants), absolute confirmation requires chemical proof. Acid hydrolysis is the classic method to cleave the glycosidic bond. The resulting free sugar is then compared to an authentic standard.

Protocol: Acid Hydrolysis and GC-MS Analysis

-

Hydrolysis: Dissolve 1-2 mg of the purified compound in 1 mL of 2M HCl. Heat at 90°C for 2 hours.

-

Extraction: Neutralize the solution with a base (e.g., NaHCO₃) and extract the aqueous layer with ethyl acetate to remove the acacetin aglycone.

-

Derivatization: Evaporate the aqueous layer to dryness. Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the sugar.

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.

-

Comparison: Compare the retention time and mass spectrum of the derivatized sugar from the sample with that of an authentic standard of D-galactose derivatized in the same manner. An identical match provides unambiguous confirmation of the sugar's identity and stereochemistry.

Final Conclusion

References

-

PubChem. Acacetin-7-O-Beta-D-Galactopyranoside. National Center for Biotechnology Information. Available from: [Link] [Accessed Jan 14, 2026].

-

Zhang, Y. et al. (2022). Characterization of the In Vivo and In Vitro Metabolites of Linarin... ResearchGate. Available from: [Link] [Accessed Jan 14, 2026].

-

Zielińska, S. et al. (2021). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. Available from: [Link] [Accessed Jan 14, 2026].

-

Estrada-Reyes, R. et al. (2014). Chromatography profile and mass spectrum [M +1 ] of Acacetin 7-O-glucoside (7-ACAG). ResearchGate. Available from: [Link] [Accessed Jan 14, 2026].

-

ChemSrc. Acacetin 7-O-β-D-Galactopyranoside. Available from: [Link] [Accessed Jan 14, 2026].

-

Mala, N. et al. (2021). Structure, 1 H and 13 C-NMR spectral data of acacetin-7-O-glycoside. ResearchGate. Available from: [Link] [Accessed Jan 14, 2026].

-

Veeprho. Acacetin-7-O-Beta-D-Galactopyranoside. Available from: [Link] [Accessed Jan 14, 2026].

-

PubChem. Acacetin 7-galactoside. National Center for Biotechnology Information. Available from: [Link] [Accessed Jan 14, 2026].

-

SpectraBase. Acacetin. Wiley-VCH GmbH. Available from: [Link] [Accessed Jan 14, 2026].

-

SpectraBase. ACACETIN-7-O-BETA-D-GLUCOPYRANOSYL-(1->2)-BETA-D-GLUCOPYRANOSYL-(1->2)-[ALPHA-L-RHAMNOPYRANOSYL-(1->6)]--BETA-D-GLUCOPYRANOSIDE. Wiley-VCH GmbH. Available from: [Link] [Accessed Jan 14, 2026].

-

Bohrium. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available from: [Link] [Accessed Jan 14, 2026].

-

ResearchGate. The chemical structure of tilianin. Available from: [Link] [Accessed Jan 14, 2026].

-

National Center for Biotechnology Information. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available from: [Link] [Accessed Jan 14, 2026].

-

ResearchGate. Chemical structure of tilianin. Available from: [Link] [Accessed Jan 14, 2026].

-

DiVA portal. Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive... Available from: [Link] [Accessed Jan 14, 2026].

-

MDPI. Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. Available from: [Link] [Accessed Jan 14, 2026].

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link] [Accessed Jan 14, 2026].

-

PubMed Central. Tilianin: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine. Available from: [Link] [Accessed Jan 14, 2026].

-

ResearchGate. (PDF) Tilianin: A Potential Natural Lead Molecule for New Drug Design... Available from: [Link] [Accessed Jan 14, 2026].

-

SciELO. Chromatographic profile of xanthones and flavonoids in the anti-dengue extracts of Fridericia samydoides... Available from: [Link] [Accessed Jan 14, 2026].

-

SpectraBase. ACACETIN-7-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link] [Accessed Jan 14, 2026].

Sources

- 1. Acacetin-7-O-Beta-D-Galactopyranoside | C22H22O10 | CID 5480899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tilianin: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Description|Acacetin 7-O-β-D-Galactopyranoside [sinophytochem.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Acacetin 7-galactoside | C22H22O10 | CID 44257885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Acacetin-7-O-beta-D-galactopyranoside

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the realm of natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. For compounds like Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside isolated from sources such as the flowering heads of Chrysanthemum morifolium, understanding its precise three-dimensional architecture is paramount.[1][2] This compound, and others in its class, exhibit a range of promising biological activities, including anti-HIV and acetylcholinesterase (AChE) inhibitory effects.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing unparalleled insight into the molecular framework, the nature and attachment point of glycosidic units, and the crucial stereochemical relationships that govern biological function.[3][4] This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral data of Acacetin-7-O-beta-D-galactopyranoside, grounded in the principles and field-proven methodologies of structural chemistry.

Molecular Architecture and Spectroscopic Numbering

A prerequisite for any NMR analysis is a clear understanding of the molecule's structure and the adoption of a consistent numbering scheme for all atoms. Acacetin-7-O-beta-D-galactopyranoside consists of an aglycone, acacetin (5,7-dihydroxy-4'-methoxyflavone), linked via an O-glycosidic bond at the C-7 position to a beta-D-galactopyranose sugar moiety. The conventional numbering for both the flavonoid core and the sugar unit is illustrated below.

Caption: Molecular structure and numbering of Acacetin-7-O-beta-D-galactopyranoside.

Experimental Workflow: A Self-Validating Protocol

The acquisition of high-fidelity NMR data is a systematic process. Each step is designed to maximize data quality and ensure that the resulting spectra are both reproducible and verifiable. The following protocol outlines the standard operating procedure for the analysis of flavonoid glycosides.

Detailed Experimental Protocol

-

Sample Preparation:

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for flavonoid glycosides due to its excellent solubilizing power and its ability to slow the exchange of hydroxyl (-OH) protons, allowing for their direct observation. Methanol-d₄ is another common option, though -OH protons will typically exchange with the solvent's deuterium and become invisible.[3]

-

Purity: Ensure the sample is free from paramagnetic impurities and residual non-deuterated solvents, which can severely degrade spectral quality.

-

-

Spectrometer Configuration:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving the many overlapping signals in the sugar region.

-

Tuning and Shimming: Carefully tune the probe to the ¹H and ¹³C frequencies and perform automated or manual shimming to maximize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

-

2D NMR (Crucial for Validation):

-

COSY (¹H-¹H Correlation Spectroscopy): To reveal scalar coupling networks between protons, essential for tracing the connectivity within the aglycone and sugar rings independently.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This provides an unambiguous link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This experiment is the linchpin of the analysis, as it provides the evidence to connect the individual structural fragments, most notably identifying the glycosylation site by revealing a correlation between the anomeric proton (H-1'') of the sugar and the aglycone carbon it attaches to (C-7).[5]

-

-

Caption: Standardized workflow for NMR-based structure elucidation.

Analysis of the ¹H NMR Spectrum (DMSO-d₆, 500 MHz)

The ¹H NMR spectrum provides the initial, high-resolution map of the molecule's proton environment. Each signal's chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) offers specific structural clues.

Table 1: ¹H NMR Spectral Data of Acacetin-7-O-beta-D-galactopyranoside (Note: This is a representative dataset compiled from literature values for acacetin glycosides and galactose.)[6][7]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acacetin Moiety | |||

| H-3 | ~6.92 | s | - |

| H-6 | ~6.48 | d | 2.1 |

| H-8 | ~6.85 | d | 2.1 |

| H-2', H-6' | ~8.05 | d | 8.9 |

| H-3', H-5' | ~7.15 | d | 8.9 |

| 4'-OCH₃ | ~3.85 | s | - |

| 5-OH | ~12.95 | s | - |

| Galactose Moiety | |||

| H-1'' | ~5.10 | d | 7.6 |

| H-2'' | ~3.55 | m | |

| H-3'' | ~3.65 | m | |

| H-4'' | ~3.78 | m | |

| H-5'' | ~3.45 | m | |

| H-6''a, H-6''b | ~3.50 | m |

Expert Interpretation:

-

Aglycone Signals: The spectrum clearly shows the characteristic signals for the acacetin core. The sharp singlet at δ ~6.92 ppm is assigned to H-3. The A-ring protons, H-6 and H-8, appear as two doublets at δ ~6.48 and ~6.85 ppm, respectively, with a small coupling constant (J ≈ 2.1 Hz) typical of meta-coupling. The B-ring exhibits a classic AA'BB' system, with the H-2'/H-6' protons deshielded (δ ~8.05 ppm) due to their proximity to the C-ring, and the H-3'/H-5' protons appearing further upfield (δ ~7.15 ppm).[8] The sharp singlet at δ ~3.85 ppm corresponds to the three protons of the methoxy group at C-4'. The highly deshielded singlet at δ ~12.95 ppm is characteristic of the 5-OH proton, which is involved in a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen.

-

Galactose Signals: The signals for the galactose moiety appear in the crowded upfield region between δ 3.40 and 5.10 ppm.

-

The Anomeric Proton (H-1''): The most diagnostic signal for the sugar is the anomeric proton (H-1''), which appears as a doublet at δ ~5.10 ppm. The coupling constant of J ≈ 7.6 Hz is critical. This large value indicates a diaxial relationship between H-1'' and H-2'', which is definitive proof of the β-anomeric configuration .[9] An α-anomer would exhibit a much smaller J-value (~3-4 Hz).

Analysis of the ¹³C NMR Spectrum (DMSO-d₆, 125 MHz)

The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms and information about their electronic environment.

Table 2: ¹³C NMR Spectral Data of Acacetin-7-O-beta-D-galactopyranoside (Note: This is a representative dataset compiled from literature values.)[6][10][11]

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |

| Acacetin Moiety | Galactose Moiety | ||

| C-2 | ~164.5 | C-1'' | ~100.2 |

| C-3 | ~103.5 | C-2'' | ~71.5 |

| C-4 | ~182.4 | C-3'' | ~73.8 |

| C-5 | ~161.8 | C-4'' | ~68.5 |

| C-6 | ~99.9 | C-5'' | ~75.9 |

| C-7 | ~163.1 | C-6'' | ~60.9 |

| C-8 | ~95.1 | ||

| C-9 | ~157.5 | ||

| C-10 | ~105.8 | ||

| C-1' | ~123.1 | ||

| C-2', C-6' | ~128.8 | ||

| C-3', C-5' | ~114.9 | ||

| C-4' | ~162.9 | ||

| 4'-OCH₃ | ~55.9 |

Expert Interpretation:

-

Aglycone Signals: The spectrum displays 16 signals for the acacetin framework. The downfield signal at δ ~182.4 ppm is unequivocally assigned to the C-4 carbonyl carbon. The oxygenated aromatic carbons (C-2, C-5, C-7, C-9, C-4') appear in the δ 157-165 ppm range.

-

Galactose Signals: The six carbons of the galactose unit are clearly visible, with the anomeric carbon (C-1'') resonating at δ ~100.2 ppm. The remaining sugar carbons appear between δ 60 and 76 ppm.[10]

-

Evidence of Glycosylation Site: The chemical shift of C-7 (δ ~163.1 ppm) is key. In the free acacetin aglycone, this carbon resonates at a slightly different chemical shift. The observed shift confirms that C-7 is the site of glycosylation. This is the most critical piece of evidence for locating the sugar moiety, and it is definitively confirmed by 2D HMBC data.

Final Structure Verification: The Power of 2D HMBC

While 1D NMR provides strong evidence, the HMBC experiment provides the indisputable link that validates the entire structure. The most crucial correlation in the HMBC spectrum of Acacetin-7-O-beta-D-galactopyranoside is the three-bond coupling (³JCH) between the anomeric proton of the galactose (H-1'' at δ ~5.10 ppm) and the C-7 carbon of the acacetin A-ring (at δ ~163.1 ppm). This single cross-peak definitively proves that the galactose unit is attached to the acacetin core at the C-7 position through an oxygen bridge. This self-validating system, where data from multiple, independent experiments converge on a single structural solution, is the gold standard in chemical analysis.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra provides a complete and unambiguous structural determination of Acacetin-7-O-beta-D-galactopyranoside. The key diagnostic features include: the characteristic signals of the acacetin aglycone, the chemical shift and large coupling constant of the anomeric proton (H-1'') confirming the β-configuration of the galactose moiety, and the crucial HMBC correlation between H-1'' and C-7 that establishes the site of glycosylation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the foundational data necessary for further research into the biological potential of this important natural product.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

PubChem. (n.d.). Acacetin. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). Acacetin-7-O-Beta-D-Galactopyranoside. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Structure, 1 H and 13 C-NMR spectral data of acacetin-7-O-glycoside. Retrieved from: [Link]

-

Zimmermann, M., & Godejohann, M. (2011). DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea. Magnetic Resonance in Chemistry, 49(12), 1095-1100. Available from: [Link]

-

University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. Retrieved from: [Link]

-

SpectraBase. (n.d.). Acacetin. Wiley. Retrieved from: [Link]

- Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of Flavonoids. Elsevier.

-

Markwick, P. R. L., et al. (2007). Structure determination of a complex between the D-galactose-specific lectin PA-IL and D-galactose. Acta Crystallographica Section D: Biological Crystallography, 63(4), 432-439. Available from: [Link]

Sources

- 1. Acacetin-7-O-Beta-D-Galactopyranoside | C22H22O10 | CID 5480899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. D-(+)-GALACTOSE(10257-28-0) 1H NMR [m.chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 10. omicronbio.com [omicronbio.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Acacetin-7-O-beta-D-galactopyranoside: Properties, Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, including anti-HIV and acetylcholinesterase inhibitory properties. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its isolation and quantification, and an exploration of its known biological functions. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Acacetin-7-O-beta-D-galactopyranoside is a flavone glycoside, a class of secondary metabolites widely distributed in the plant kingdom. It is structurally characterized by the conjugation of a galactose sugar moiety to the acacetin aglycone at the 7-hydroxyl position. Primarily isolated from the flowers of Chrysanthemum morifolium, this compound has been a subject of investigation due to its potential therapeutic applications.[1][2] This guide will delve into the fundamental characteristics of this molecule, offering a detailed examination of its physicochemical properties, spectroscopic data, and established biological effects.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Acacetin-7-O-beta-D-galactopyranoside is paramount for its effective handling, analysis, and application in research settings.

Structure and Nomenclature

The core structure of Acacetin-7-O-beta-D-galactopyranoside consists of the flavonoid acacetin (5,7-dihydroxy-4'-methoxyflavone) linked to a β-D-galactopyranosyl group.

Molecular Structure:

Figure 1: Chemical structure of Acacetin-7-O-beta-D-galactopyranoside.

IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[3]

Synonyms:

-

Acacetin 7-galactoside[4]

-

5,7-dihydroxy-4'-methoxyflavone-7-O-beta-D-galactopyranoside[3]

-

7-(beta-D-galactopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of Acacetin-7-O-beta-D-galactopyranoside.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₀ | [3] |

| Molecular Weight | 446.4 g/mol | [3] |

| CAS Number | 80443-15-8 | [1] |

| Appearance | White to off-white solid | [1] |

| XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 10 | [4] |

| Rotatable Bond Count | 5 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of Acacetin-7-O-beta-D-galactopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for Acacetin-7-O-glycoside:

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Acacetin Moiety | ||

| 2 | 165.2 | |

| 3 | 103.9 | 6.74 (s) |

| 4 | 182.9 | |

| 5 | 162.2 | |

| 6 | 99.8 | 6.54 (d, 2.2) |

| 7 | 163.5 | |

| 8 | 95.0 | 6.72 (d, 2.2) |

| 9 | 158.0 | |

| 10 | 106.1 | |

| 1' | 123.4 | |

| 2', 6' | 129.2 | 7.92 (d, 8.9) |

| 3', 5' | 115.1 | 7.10 (d, 8.9) |

| 4' | 163.1 | |

| OCH₃ | 56.1 | 3.91 (s) |

| Glycoside Moiety | ||

| 1'' | 100.8 | 5.00 (d, 7.3) |

Data adapted from a study on acacetin-7-O-glycoside and may vary slightly for the galactopyranoside derivative.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Acacetin-7-O-beta-D-galactopyranoside. In electrospray ionization (ESI-MS), the molecule typically forms a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Expected Fragmentation Pattern: The fragmentation of flavonoid glycosides in MS/MS experiments is well-characterized. A primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (galactose, 162 Da). This produces a prominent ion corresponding to the acacetin aglycone.

-

[M+H]⁺ at m/z 447.1

-

Fragment ion at m/z 285.1 corresponding to the acacetin aglycone [Acacetin+H]⁺ after the neutral loss of 162 Da (galactose).

Further fragmentation of the acacetin aglycone can occur, yielding characteristic ions that provide structural information about the flavonoid core.[6][7][8]

Experimental Protocols

The following sections provide generalized protocols for the extraction, isolation, and analysis of Acacetin-7-O-beta-D-galactopyranoside, based on established methods for flavonoids from Chrysanthemum morifolium.

Extraction and Isolation from Chrysanthemum morifolium

The isolation of Acacetin-7-O-beta-D-galactopyranoside from its natural source involves extraction followed by chromatographic purification.

Workflow for Extraction and Isolation:

Figure 2: General workflow for the extraction and isolation of Acacetin-7-O-beta-D-galactopyranoside.

Step-by-Step Methodology:

-

Plant Material Preparation: Air-dried flower heads of Chrysanthemum morifolium are ground into a fine powder.

-

Extraction: The powdered plant material is subjected to ultrasonic extraction with 75% ethanol at a temperature of 80°C for approximately 35 minutes. A solid-to-liquid ratio of 1:25 is recommended for optimal yield.[9][10]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a crude flavonoid extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography using a macroporous resin or silica gel to separate major classes of compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions enriched with the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Acacetin-7-O-beta-D-galactopyranoside.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is the most common analytical technique for the quantification of flavonoids.

Recommended HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid or acetic acidB: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV-Vis at approximately 340 nm |

| Column Temperature | 25-30 °C |

Justification of Parameters:

-

A C18 column provides excellent separation for moderately polar compounds like flavonoid glycosides.

-

The use of an acidified mobile phase improves peak shape and resolution.

-

Gradient elution is necessary to effectively separate a range of compounds with varying polarities that are typically present in plant extracts.

-

A detection wavelength of ~340 nm corresponds to the characteristic absorbance maximum of the flavone chromophore.[11][12]

Biological Activities and Mechanism of Action

Acacetin-7-O-beta-D-galactopyranoside has demonstrated promising bioactivities, particularly as an anti-HIV agent and an acetylcholinesterase inhibitor.

Anti-HIV Activity

This compound has been identified as an active principle against the Human Immunodeficiency Virus (HIV).[1] Studies have shown that it inhibits the replication of HIV-1 in H9 cells.[1] While the precise mechanism is not fully elucidated, it is hypothesized that like many flavonoids, it may interfere with key viral enzymes such as reverse transcriptase. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[13][14]

Hypothesized Mechanism of HIV Reverse Transcriptase Inhibition:

Figure 3: Hypothesized inhibition of HIV reverse transcriptase by Acacetin-7-O-beta-D-galactopyranoside.

Acetylcholinesterase (AChE) Inhibition

Acacetin-7-O-beta-D-galactopyranoside has also been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. Molecular docking studies suggest that flavonoids can bind to the active site of AChE, often through hydrogen bonding and hydrophobic interactions, thereby blocking the entry of acetylcholine.[16][17]

Conceptual Model of AChE Inhibition:

Figure 4: Conceptual model of acetylcholinesterase inhibition at the synaptic cleft.

Conclusion

Acacetin-7-O-beta-D-galactopyranoside stands out as a flavonoid glycoside with significant therapeutic potential. Its well-defined chemical structure and characteristic spectral properties facilitate its identification and quantification. The established protocols for its isolation and analysis provide a solid foundation for further research. The dual inhibitory action on HIV replication and acetylcholinesterase warrants more in-depth investigation to elucidate the precise molecular mechanisms and to explore its potential as a lead compound in drug development programs. This guide provides a comprehensive repository of current knowledge to aid scientists in advancing the study of this promising natural product.

References

-

ET-Chem. (2024, August 29). HPLC Chromatograph for Acacetin: Detailed Guide. Retrieved from [Link]

- Hu, C. Q., Chen, K., Shi, Q., Kilkuskie, R. E., Cheng, Y. C., & Lee, K. H. (1994). Anti-AIDS agents, 10. Acacetin-7-O-beta-D-galactopyranoside, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids.

-

PubChem. (n.d.). Acacetin-7-O-Beta-D-Galactopyranoside. Retrieved from [Link]

- Yuan, Y., Li, S., Wang, Y., & Liu, Y. (2015). Extraction of flavonoids from Chrysanthemum morifolium and antitumor activity in vitro. Experimental and Therapeutic Medicine, 10(1), 347–351.

- Bian, J. H., Qian, K., Xu, X., & Shen, J. (2006). [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC]. Zhong Yao Cai, 29(11), 1233–1235.

- (2019). Effect of Weakly Basic Conditions on the Separation and Purification of Flavonoids and Glycosides from Chrysanthemum morifolium Tea. Molecules, 24(2), 332.

- Sofrenić, I., Anđelković, B., Gođevac, D., & Milosavljević, S. (2023). Metabolomics as a Potential Chemotaxonomical Tool: Application on the Selected Euphorbia Species Growing Wild in Serbia. Plants, 12(1), 1.

-

(n.d.). Isolation and identification of flavonoids from Chrysanthemum morifolium Ramat. Semantic Scholar. Retrieved from [Link]

- Cheng, W., Cheng, X., Zeng, Y., & Zhang, W. (n.d.). One New Flavonoid Glycoside from Chrysanthemum morifolium.

- (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(70), S486-S491.

- (2014). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 6(21), 8569-8576.

- (2022). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 2, 1039-1046.

- (2010). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 20(6), 884-890.

- (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science & Engineering Journal, 16(1), 393-403.

-

PubChem. (n.d.). Acacetin-7-O-Beta-D-Galactopyranoside. Retrieved from [Link]

- Tan, Y., & Kong, Z. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.

- (2023). Density Functional Theory Calculations and Molecular Docking Analyses of Flavonoids for Their Possible Application against the A. International Journal of Molecular Sciences, 24(8), 7545.

- (2024). Molecular docking analysis of flavonoids with AChE and BACE-1.

- Spence, R. A., Kati, W. M., Anderson, K. S., & Johnson, K. A. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science, 267(5200), 988–993.

- (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 27(23), 8206.

- (2024). Molecular docking analysis of flavonoids with AChE and BACE-1.

- (2022).

- De Clercq, E. (2009). HIV-1 reverse transcriptase inhibitors. Medicinal research reviews, 29(4), 549–576.

- (2024, August 16). Chemical Profile, Antioxidant and Antimicrobial Activities of Combretum lanceolatum Pohl ex Eichler. (Combretaceae). Journal of the Brazilian Chemical Society.

-

(n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

(n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

(n.d.). Chemical Shifts. IMSERC. Retrieved from [Link]

- (2008). Complete assignments of the 1H and 13C chemical shifts and JH,H coupling constants in NMR spectra of d-glucopyranose and all d-glucopyranosyl- d-glucopyranosides.

- (1996). Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. Journal of Biological Chemistry, 271(45), 28103-28109.

-

PubChem. (n.d.). Acacetin 7-galactoside. Retrieved from [Link]

- (2016). HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus. Molecules, 21(9), 1205.

- (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

Sources

- 1. Anti-AIDS agents, 10. Acacetin-7-O-beta-D-galactopyranoside, an anti-HIV principle from Chrysanthemum morifolium and a structure-activity correlation with some related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of flavonoids from Chrysanthemum morifolium Ramat | Semantic Scholar [semanticscholar.org]

- 3. Acacetin-7-O-Beta-D-Galactopyranoside | C22H22O10 | CID 5480899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acacetin 7-galactoside | C22H22O10 | CID 44257885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of flavonoids from Chrysanthemum morifolium and antitumor activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Chromatograph for Acacetin: Detailed Guide [et-chem.com]

- 12. [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 17. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

Acacetin-7-O-beta-D-galactopyranoside: A Multi-Targeted Approach to Alzheimer's Disease Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. The complexity of AD pathogenesis has driven the search for multi-targeted therapeutic agents. Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside, has emerged as a promising candidate due to its pleiotropic pharmacological activities. This guide provides a comprehensive overview of its mechanism of action in the context of Alzheimer's disease, grounded in current scientific evidence.

Core Mechanism of Action: A Multi-Pronged Attack on AD Pathophysiology

Acacetin-7-O-beta-D-galactopyranoside exerts its neuroprotective effects through a combination of mechanisms that address the core pathological features of Alzheimer's disease. These include the inhibition of key enzymes, modulation of neuroinflammation, and attenuation of oxidative stress.

Cholinesterase Inhibition: Enhancing Synaptic Integrity

A primary therapeutic strategy in AD is to enhance cholinergic neurotransmission, which is crucial for learning and memory. Acacetin-7-O-beta-D-galactopyranoside has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the compound increases the synaptic levels of acetylcholine, thereby improving cholinergic signaling.

-

Butyrylcholinesterase (BChE) Inhibition: BChE activity increases in the later stages of AD, and its inhibition is also considered a valuable therapeutic target.

The dual inhibition of both enzymes by Acacetin-7-O-beta-D-galactopyranoside presents a significant advantage over selective AChE inhibitors.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol outlines the determination of AChE and BChE inhibitory activity using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent

-

Phosphate buffer (pH 8.0)

-

Acacetin-7-O-beta-D-galactopyranoside (test compound)

-

Donepezil (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE or BChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 125 µL of DTNB and 25 µL of the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Amyloid-Beta Aggregation

The aggregation of amyloid-beta peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Acacetin-7-O-beta-D-galactopyranoside has demonstrated the ability to interfere with this process.

-

Inhibition of Aβ Aggregation: Studies have shown that this flavonoid can inhibit the formation of Aβ fibrils from Aβ monomers.

-

Destabilization of Pre-formed Fibrils: In addition to preventing aggregation, it may also contribute to the disaggregation of existing amyloid plaques.

The precise molecular mechanism likely involves direct binding to Aβ peptides, thereby altering their conformation and preventing their self-assembly.

Experimental Workflow: Thioflavin T (ThT) Amyloid Aggregation Assay

Caption: Workflow for Thioflavin T assay to assess Aβ aggregation.

Antioxidant and Anti-inflammatory Effects: Combating Neurotoxicity

Neuroinflammation and oxidative stress are intertwined pathological processes that significantly contribute to neuronal damage in AD. Acacetin-7-O-beta-D-galactopyranoside exhibits potent antioxidant and anti-inflammatory properties.

-

Scavenging of Reactive Oxygen Species (ROS): The flavonoid structure allows for the effective scavenging of free radicals, thereby protecting neurons from oxidative damage.

-

Modulation of Inflammatory Pathways: It can suppress the production of pro-inflammatory cytokines and mediators in microglial cells, the resident immune cells of the brain. This is achieved through the modulation of key signaling pathways such as NF-κB.

Signaling Pathway: NF-κB Mediated Anti-inflammatory Action

A Technical Guide to the Anti-inflammatory Properties of Acacetin-7-O-beta-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin-7-O-beta-D-galactopyranoside, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest due to its potent anti-inflammatory activities. This technical guide synthesizes current research to provide an in-depth understanding of its mechanisms of action, supported by experimental evidence and protocols. The core anti-inflammatory efficacy of this compound lies in its ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these cascades, it effectively suppresses the production of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2. This guide details the molecular interactions, presents quantitative data from in vitro and in vivo studies, and provides standardized protocols for evaluating its therapeutic potential.

Introduction: The Therapeutic Potential of a Natural Flavonoid

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their broad spectrum of pharmacological properties, including antioxidant, anti-cancer, and anti-inflammatory effects[1][2][3]. Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a prominent flavone, and its glycoside form, Acacetin-7-O-beta-D-galactopyranoside, has garnered attention for its biological activities[4][5]. This glycoside is notably isolated from plants such as Chrysanthemum morifolium and Tilia amurensis[4][5].

The inflammatory response is a critical biological process for defending against pathogens and repairing tissue damage. However, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease[2]. The therapeutic strategy of targeting inflammatory pathways is therefore of paramount importance in modern drug discovery. Acacetin and its glycosides have shown considerable promise in this area by precisely targeting the molecular machinery that fuels pathological inflammation[6][7]. This guide will dissect the scientific evidence underpinning the anti-inflammatory properties of Acacetin-7-O-beta-D-galactopyranoside, focusing on its molecular mechanisms and providing practical insights for research and development.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Acacetin and its derivatives are not the result of a single interaction but rather a multi-pronged attack on the inflammatory cascade. The primary mechanisms involve the suppression of two master regulatory pathways: NF-κB and MAPK.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a vast array of pro-inflammatory genes[6][8]. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription[6][9].

Acacetin has been demonstrated to potently inhibit this process. Studies show that it prevents the phosphorylation and subsequent degradation of IκBα[6][9]. This action effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and preventing the expression of its target genes, which include TNF-α, IL-1β, IL-6, COX-2, and iNOS[5][6][7]. This inhibitory effect on NF-κB activation is a central pillar of the compound's anti-inflammatory activity[6][10].

In Vivo Validation in Animal Models

The efficacy of Acacetin-7-O-beta-D-galactopyranoside observed in vitro has been corroborated by numerous in vivo studies using animal models of inflammation.

-

Acute Lung Injury (ALI): In mouse models of LPS-induced ALI, administration of acacetin has been shown to reduce inflammatory cell infiltration, decrease levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, and suppress oxidative stress markers.[5]

-

Colitis: In dextran sulfate sodium (DSS)-induced colitis models in mice, acacetin treatment ameliorated clinical symptoms such as weight loss and colon shortening, and reduced inflammatory infiltration in the colon tissue.[11]

-

Neuroinflammation: Acacetin has demonstrated neuroprotective properties in models of ischemic stroke and spinal cord injury by inhibiting microglial overactivation, downregulating inflammatory cytokines (TNF-α, IL-1β, IL-6), and suppressing oxidative stress.[6][10][12]

-

Pain and Edema: In models of visceral and inflammatory pain, systemic administration of acacetin decreased nociceptive behaviors and prevented formalin-induced edema.[13]

These studies collectively confirm that Acacetin-7-O-beta-D-galactopyranoside retains its potent anti-inflammatory activity in a complex biological system, highlighting its potential as a therapeutic agent.

Future Directions and Therapeutic Potential

The comprehensive body of evidence strongly supports the anti-inflammatory potential of Acacetin-7-O-beta-D-galactopyranoside. Its ability to target multiple, converging inflammatory pathways like NF-κB and MAPK makes it an attractive candidate for development.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the glycoside form are crucial for determining optimal dosing and delivery methods.

-

Clinical Trials: Given the robust preclinical evidence, well-designed clinical trials are the logical next step to evaluate its safety and efficacy in human inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Investigating derivatives of acacetin could lead to the development of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.[4]

Conclusion

Acacetin-7-O-beta-D-galactopyranoside is a potent natural anti-inflammatory agent with well-defined mechanisms of action. Its capacity to inhibit the NF-κB and MAPK signaling pathways, thereby suppressing the production of a wide range of inflammatory mediators, has been consistently demonstrated in both in vitro and in vivo models. This technical guide provides researchers and drug development professionals with a foundational understanding of its molecular targets and a practical framework for its continued investigation as a promising therapeutic for a variety of inflammatory disorders.

References

-

Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. (2024). Frontiers in Immunology. Available at: [Link]

-

Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). Molecules. Available at: [Link]

-

Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). Molecules. Available at: [Link]

-

Anti-inflammatory activities of flavonoid derivates. (2023). Frontiers in Immunology. Available at: [Link]

-

REVIEW ON ROLE OF FLAVONOIDS AS AN ANTI INFLAMMATORY AGENT. (2023). ResearchGate. Available at: [Link]

-

Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. (2013). European Journal of Pain. Available at: [Link]

-

Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota. (2021). Frontiers in Immunology. Available at: [Link]

-

Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Acacetin, a flavonoid, inhibits the invasion and migration of human prostate cancer DU145 cells via inactivation of the p38 MAPK signaling pathway. (2009). Molecular and Cellular Biochemistry. Available at: [Link]

-

Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. (2025). International Journal of Molecular Sciences. Available at: [Link]

-

Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. (2022). Molecules. Available at: [Link]

-

A comprehensive review of pharmacological and Analytical Aspects of Acacetin. (2021). Journal of Ethnopharmacology. Available at: [Link]

-

Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. (2025). Phytomedicine. Available at: [Link]

-

Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. (2024). PubMed. Available at: [Link]

-

Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 8. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation [frontiersin.org]

- 11. Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-HIV Activity and Mechanistic Investigation of Acacetin-7-O-beta-D-galactopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The global pursuit of novel, effective, and less toxic anti-HIV agents has directed significant attention towards natural products. Flavonoids, a class of plant secondary metabolites, have emerged as particularly promising candidates, demonstrating inhibitory effects against various stages of the HIV life cycle.[1][2][3] Acacetin-7-O-beta-D-galactopyranoside, a flavone glycoside isolated from plants such as Chrysanthemum morifolium, has been identified as a principle with anti-HIV activity.[4][5][6] This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for this compound, grounded in the broader understanding of flavonoid-HIV interactions. It details robust, validated experimental protocols for investigating its efficacy and elucidating its precise molecular targets, with a primary focus on the key viral enzymes: Reverse Transcriptase (RT) and Protease (PR). This document serves as a foundational resource for research groups aiming to validate and characterize the antiretroviral potential of Acacetin-7-O-beta-D-galactopyranoside and related flavonoids.

Introduction: The Rationale for Flavonoid-Based HIV Inhibitors

The human immunodeficiency virus (HIV) pandemic remains a formidable global health challenge. While combination antiretroviral therapy (cART) has transformed HIV into a manageable chronic condition, the lifelong nature of treatment, potential for severe side effects, and the emergence of drug-resistant viral strains necessitate a continuous search for new therapeutic agents.[1] Natural products are a rich reservoir of chemical diversity, and flavonoids have been extensively studied for their antioxidant, anti-inflammatory, and antiviral properties.[2][7]

Acacetin (5,7-dihydroxy-4'-methoxyflavone) and its glycosides, including Acacetin-7-O-beta-D-galactopyranoside, have demonstrated a range of biological activities.[5][8] Early studies confirmed that this specific glycoside possesses anti-HIV properties with relatively low toxicity.[4][5][9] The core flavone structure is known to interact with critical HIV enzymes.[10] Flavonoids can inhibit HIV-1 RT, integrase, and protease, making them attractive multi-target candidates.[1][10][11] This guide focuses on the hypothesis that Acacetin-7-O-beta-D-galactopyranoside exerts its anti-HIV effect primarily through the inhibition of Reverse Transcriptase and Protease, critical enzymes for viral replication and maturation, respectively.